molecular formula C16H24O B13765377 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal CAS No. 53892-69-6

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal

Cat. No.: B13765377
CAS No.: 53892-69-6
M. Wt: 232.36 g/mol
InChI Key: YVCKCKBEWSFPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal is an organic compound with the molecular formula C16H24O It is known for its unique structure, which includes a cyclohexene ring substituted with methyl groups and a conjugated dienal system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is substituted with methyl groups.

    Formation of the Conjugated Dienal System: The next step involves the formation of the conjugated dienal system through a series of reactions, including aldol condensation and dehydration.

    Final Product: The final product is obtained after purification and characterization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dienal system to alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexene ring or the conjugated dienal system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated compounds, substituted cyclohexenes.

Scientific Research Applications

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal has various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to physiological effects.

    Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Similar structure with a different conjugated system.

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Contains a similar cyclohexene ring but with different substituents.

    3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with a related structure and chemical properties.

Properties

CAS No.

53892-69-6

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-2,4-dienal

InChI

InChI=1S/C16H24O/c1-13(7-6-12-17)9-10-15-14(2)8-5-11-16(15,3)4/h6-7,9,12H,5,8,10-11H2,1-4H3

InChI Key

YVCKCKBEWSFPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.